4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
Overview
Description
“4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” is a chemical compound with the CAS Number: 1094219-66-5 . It has a molecular weight of 206.2 . The IUPAC name for this compound is 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O3/c13-9-3-4-11-7-2-1-6 (10 (14)15)5-8 (7)12-9/h1-2,5,11H,3-4H2, (H,12,13) (H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
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Organic Chemistry
- Application : The compound 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
- Method : The experiment involved the cyclization of a glycine-derived enamino amide .
- Results : The experiment resulted in a high yield and operational simplicity .
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Pharmaceutical Chemistry
- Application : Methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates were synthesized via a one-pot three-component condensation pathway .
- Method : The synthesis involved microwave irradiation using varied benzaldehyde derivatives, methylcyanoacetate, and thio-barbituric acid in water as a green solvent .
- Results : The synthesized compounds showed good in vitro antimicrobial and antifungal activities against different strains .
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Medicinal Chemistry
- Application : The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide has various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
- Method : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
- Results : The main area of interest is in the search for antihypertensives .
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Antiviral Study
- Application : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
- Method : Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .
- Results : The compounds showed almost on par with well-known antiviral commercial drug, Ribavirin .
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Green Chemistry
- Application : 2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including; antimicrobial, antiviral, anticancer, anti-inflammatory action .
- Method : The synthesis of these compounds involves a green approach .
- Results : These compounds also include the adrenergic receptor antagonists for prostatic hyperplasia treatment .
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Antitumor Activity
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Antimalarial Activity
- Application : The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial activities .
- Method : The synthesis of these compounds involves the cyclization of α-amino ynones .
- Results : This method has shown significant scope .
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HIV-1 Protease Inhibitory Activity
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Adrenergic Receptor Antagonists
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Breast Cancer Treatment
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Antihypertensives
- Application : The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide has various pharmacological activities such as antihypertensive .
- Method : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
- Results : The main area of interest is in the search for antihypertensives .
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Antimicrobial Activity
- Application : The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide has various pharmacological activities such as antimicrobial .
- Method : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
- Results : The main area of interest is in the search for antimicrobials .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-3-4-11-7-2-1-6(10(14)15)5-8(7)12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEFJTNHWHRSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=C(C=C2)C(=O)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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